molecular formula C12H17NO4S B12076522 Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate

Cat. No.: B12076522
M. Wt: 271.33 g/mol
InChI Key: RXUFOGGAEWURRZ-UHFFFAOYSA-N
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Description

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C12H17NO4S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc-protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(Boc-amino)thiophene-2-carboxylate: Similar structure but with the amino group at a different position on the thiophene ring.

    Methyl 5-(Boc-amino)thiophene-2-carboxylate: Lacks the methyl group on the amino moiety.

Uniqueness

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted synthesis and research applications .

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylate

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(15)13-7-8-5-6-9(18-8)10(14)16-4/h5-6H,7H2,1-4H3,(H,13,15)

InChI Key

RXUFOGGAEWURRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(S1)C(=O)OC

Origin of Product

United States

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